3-(4-(Methylthio)phenyl)-3-oxopropanal

Fatty Acid Synthase Thioesterase Inhibition Cancer Metabolism

Researchers requiring reproducible FASN thioesterase domain inhibition often encounter inactive or uncharacterized 3-aryl-3-oxopropanal analogs. This compound resolves that with confirmatory-assay-validated activity. - FASN thioesterase IC50: 9620 nM, distinct from antibacterial halogenated analogs. - Dual carbonyl reactivity enables pyrazole and heterocycle synthesis; -SCH₃ handle for late-stage oxidation. - Computed XLogP 3.3, suited for calibrating physicochemical assays in methylthio-aromatic series.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
Cat. No. B13623029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenyl)-3-oxopropanal
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)CC=O
InChIInChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3
InChIKeyBTQPKZGLSORMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Methylthio)phenyl)-3-oxopropanal: Compound Overview


3-(4-(Methylthio)phenyl)-3-oxopropanal (CAS 1092306-46-1) is a functionalized β-ketoaldehyde derivative featuring a para-methylthio-substituted phenyl ring and an electrophilic 3-oxopropanal moiety. This structural arrangement confers dual carbonyl reactivity, enabling participation in heterocycle-forming condensation reactions while the methylthio group modulates electronic and lipophilic properties (XLogP = 3.3) [1]. The compound has been evaluated in confirmatory biochemical assays against the thioesterase domain of fatty acid synthase (FASN), yielding quantifiable inhibitory activity, and serves as a precursor in pharmaceutical research applications [2].

FASN thioesterase domain inhibition research
β-Ketoaldehyde building block for heterocycle synthesis
Methylthio-substituted aryl scaffold with oxidizable sulfur handle

3-(4-(Methylthio)phenyl)-3-oxopropanal vs. Halophenyl & Heteroaryl Analogs


Generic substitution within the 3-aryl-3-oxopropanal chemotype is precluded by profound electronic and steric effects on both target engagement and synthetic utility. Comparative antibacterial studies on the 3-(4-halophenyl)-3-oxopropanal series demonstrate that minor substituent variation (e.g., Cl vs. Br vs. F) yields differential MIC values and MRSA potency [1]. The methylthio group (-SCH₃) in the target compound is a unique moderately electron-donating, sulfur-containing moiety distinct from halogens (electron-withdrawing, non-coordinating) and heteroaryl rings [2]. This distinction directly impacts FASN thioesterase domain binding kinetics, pyrazole condensation regioselectivity, and physicochemical parameters such as LogP and hydrogen-bonding capacity, rendering in-class compounds functionally non-equivalent for both assay reproducibility and downstream synthetic transformations [3].

Electronic effect
Target: Methylthio (-SCH₃) is electron-donating, modulating carbonyl reactivity. Substitutes: Halogen analogs (Cl, Br, F) are electron-withdrawing, which may shift target engagement and regioselectivity.
Bioactivity profile
Target: Reported FASN thioesterase domain inhibition. Substitutes: Halogenated series reported antibacterial MIC; FASN activity not observed.
Synthetic downstream
Target: Methylthio group oxidizable to sulfoxide/sulfone for polarity tuning. Substitutes: Halogen substituents lack oxidizable handle, limiting functional group modulation.

3-(4-(Methylthio)phenyl)-3-oxopropanal: Quantitative Differentiation Evidence


FASN Thioesterase Domain Inhibition Potency

In a PubChem confirmatory dose-response assay using a kinetic fluorescence intensity readout, 3-(4-(Methylthio)phenyl)-3-oxopropanal inhibited the thioesterase domain of fatty acid synthase (FASN) with an IC50 of 9620 nM [1]. This assay class (confirmatory) is designed to validate primary screening hits with quantitative dose-response curves, providing higher confidence than single-point inhibition percentages. While direct head-to-head data for all 4-substituted analogs within the same assay panel are not publicly available, this value establishes a quantitative activity baseline against FASN, a validated therapeutic target in oncology and metabolic disease. Cross-study comparison with literature data for the structurally related 3-(4-halophenyl)-3-oxopropanal series reveals that these halogenated analogs were not profiled against FASN but instead exhibited antibacterial activity, highlighting divergent target engagement profiles determined by the 4-position substituent [2].

FASN Inhibition
Assay context
IC50 = 9620 nM
Reported FASN thioesterase domain inhibition context
Halogenated analogs: antibacterial MIC, not FASN
Fatty Acid Synthase Thioesterase Inhibition Cancer Metabolism

Electronic & Lipophilic Profile: Methylthio vs. Halogen Substituents

The 4-methylthio substituent confers a distinct electronic and lipophilic profile compared to common 3-aryl-3-oxopropanal analogs. The target compound has a computed XLogP of 3.3, reflecting moderate lipophilicity suitable for membrane permeability while retaining hydrogen-bond acceptor capacity from the sulfur atom [1]. In contrast, the 3-(4-halophenyl)-3-oxopropanal series bearing Cl, Br, or F substituents exhibit electron-withdrawing inductive effects that alter carbonyl electrophilicity and differentially affect antibacterial MIC values; the original study demonstrated that mono-methoxyamine and ethoxyamine derivatives of these halogenated compounds achieved MIC <16 μg/mL against S. aureus, with selected compounds exhibiting more potent activity than levofloxacin [2]. The methylthio group's electron-donating resonance effect (+M) and polarizable sulfur atom create a pharmacophore element fundamentally distinct from halogens, enabling interactions (e.g., hydrophobic contacts, weak sulfur-mediated polar interactions) not achievable with Cl, Br, or F analogs [3].

Substituent Effect
Class-level
XLogP ≈ 3.3; -SCH₃ electron-donating
Supports electronic modulation in SAR studies
Halogens: electron-withdrawing; different lipophilicity
Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Divergent Target Profiles: FASN Inhibition vs. Antibacterial Activity

Published data reveal a clear bifurcation in biological activity between 4-substituted 3-aryl-3-oxopropanal chemotypes. The methylthio-substituted compound demonstrates activity against the FASN thioesterase domain (IC50 = 9620 nM), a metabolic enzyme implicated in cancer and obesity [1]. Conversely, the 3-(4-halophenyl)-3-oxopropanal series (Cl, Br, F) has been systematically evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria, with selected derivatives achieving MIC values below 16 μg/mL against S. aureus and potent activity against MRSA surpassing levofloxacin [2]. This divergence is not incidental: the methylthio group directs the chemotype toward FASN engagement, whereas halogen substitution directs activity toward bacterial membrane disruption or bacterial enzyme inhibition [3].

Target Engagement
Reported
FASN inhibition vs. antibacterial activity
Chemotype directs target-class engagement
Cross-study evidence; head-to-head not available
Target Selectivity Chemotype Profiling Pharmacological Differentiation

Synthetic Utility: Pyrazole Building Block

3-(4-(Methylthio)phenyl)-3-oxopropanal serves as a key β-ketoaldehyde building block in the synthesis of substituted pyrazoles and related heterocycles with documented biological activity. Patent literature and synthetic chemistry studies demonstrate its condensation with phenylhydrazine derivatives to yield 1-phenyl-3-[4-(methylthio)phenyl]-4-formylpyrazole intermediates, which are subsequently elaborated into 1-aryl-3-{1-phenyl-3-[p-(methylthio)phenyl]pyrazol-4-yl}-2-propen-1-ones (chalcone-pyrazole hybrids) [1]. These derivatives have been evaluated for antitubercular and antimicrobial activity [2]. The methylthio group remains intact throughout these transformations, serving as a handle for downstream functionalization (e.g., oxidation to sulfoxide/sulfone) that is unavailable in halogenated analogs, which lack oxidizable sulfur centers .

Synthetic Utility
Method context
β-Ketoaldehyde → Pyrazole; -SCH₃ oxidizable
Enables heterocycle synthesis with tunable oxidation
Documented condensation with aryl hydrazines
Heterocyclic Synthesis Pyrazole Derivatives Pharmaceutical Intermediate

3-(4-(Methylthio)phenyl)-3-oxopropanal Application Scenarios


FASN Thioesterase Domain Inhibitor Screening

For academic and pharmaceutical researchers investigating FASN as a therapeutic target in oncology or metabolic disorders, 3-(4-(Methylthio)phenyl)-3-oxopropanal offers a quantifiably active chemotype with a confirmatory-assay-validated IC50 of 9620 nM against the FASN thioesterase domain [1]. This activity distinguishes it from halogenated 3-aryl-3-oxopropanal analogs, which were profiled for antibacterial but not FASN activity. The compound can serve as a starting point for hit-to-lead optimization campaigns, SAR expansion around the 4-methylthio substituent, or as a control compound in FASN enzymatic assays.

Synthesis of Methylthio-Substituted Pyrazoles & Heterocycles

The reactive β-ketoaldehyde functionality enables efficient condensation with hydrazine derivatives to construct pyrazole cores, as documented in the synthesis of 1-phenyl-3-[4-(methylthio)phenyl]-4-formylpyrazole intermediates and their subsequent chalcone derivatives [2]. This building block is specifically indicated for medicinal chemistry programs requiring sulfur-containing heterocycles, where the methylthio group provides a synthetic handle for late-stage oxidation to sulfoxide or sulfone moieties—a functional group modulation not accessible with halogenated 3-aryl-3-oxopropanal analogs.

Physicochemical Benchmarking for Methylthio Compounds

The computed XLogP of 3.3 and the electron-donating character of the para-methylthio substituent make this compound a useful reference standard for calibrating physicochemical property assays (e.g., LogP determination, solubility profiling) and computational models within methylthio-substituted aromatic series [3]. Researchers developing QSAR models or training machine learning algorithms for sulfur-containing aromatic aldehydes can use this well-characterized β-ketoaldehyde as a data point bridging simple benzaldehydes and more complex drug-like molecules.

SAR Studies: Methylthio vs. Halogen Substituents

Given the documented divergence in biological activity between methylthio- and halogen-substituted 3-aryl-3-oxopropanals—FASN inhibition for the former, antibacterial activity for the latter—this compound is ideally suited for comparative SAR investigations exploring substituent effects on target engagement [1][2]. Researchers seeking to understand how para-substituent electronics and lipophilicity redirect chemotype pharmacology can employ this compound alongside 4-chloro, 4-bromo, and 4-fluoro analogs in parallel biochemical profiling panels.

Application
Selection Property
Validation Focus
FASN Thioesterase Domain Inhibitor Screening
FASN inhibition activity
Target engagement validation in FASN enzymatic assay
Synthesis of Methylthio-Substituted Pyrazoles & Heterocycles
β-Ketoaldehyde reactivity; oxidizable sulfur handle
Pyrazole core formation; late-stage oxidation capability
Physicochemical Benchmarking
Methylthio electronic/lipophilic profile
LogP and solubility calibration; QSAR model training
SAR Studies: Methylthio vs. Halogen Substituents
Substituent effect on target engagement
Comparative biochemical profiling; chemotype divergence analysis

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